N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide is a chemical compound with the molecular formula C10H13N3O2 It is known for its unique structure, which includes a pyridine ring and a nitrous amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide typically involves the reaction of pyridine derivatives with nitrous amide precursors. One common method includes the use of acyl halides or anhydrides as starting materials, which react with methylamine and pyridine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining safety and efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors and modulate their activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-2-yl)nitrous amide
- N,N-bis(2-aminoethyl)nitrous amide
- 4-nitrosomethylaminopyridine
Uniqueness
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide stands out due to its specific structural features, such as the presence of both a pyridine ring and a nitrous amide group.
Properties
CAS No. |
93065-06-6 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-methyl-N-(4-oxo-4-pyridin-2-ylbutyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)8-4-6-10(14)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
GRIWTUFQTUUJDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)C1=CC=CC=N1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.